1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine

Lipophilicity Membrane permeability Drug design

Supply challenges arise when sourcing a chiral, 4-ethyl-substituted thiazole ethanamine with the precise LogP and TPSA balance required for CNS-focused fragment libraries. This compound (CAS 1017132-11-4) resolves that gap. - Enables precise SAR for histamine H1, H2, and H3 receptor targets with a calculated LogP of 2.43 for optimal membrane permeability. - Chiral α-carbon provides stereochemical control, unavailable with linear 2-(4-ethylthiazol-2-yl)ethanamine analogs. - Fragment-like MW (156.25 g/mol) and low TPSA (67.15 Ų) make it an ideal starting point for lead optimization and fragment-growing strategies.

Molecular Formula C7H12N2S
Molecular Weight 156.25 g/mol
Cat. No. B13244672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine
Molecular FormulaC7H12N2S
Molecular Weight156.25 g/mol
Structural Identifiers
SMILESCCC1=CSC(=N1)C(C)N
InChIInChI=1S/C7H12N2S/c1-3-6-4-10-7(9-6)5(2)8/h4-5H,3,8H2,1-2H3
InChIKeyFRKCDCJHZCSUGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine: Core Physicochemical and Structural Profile for Research Procurement


1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine (CAS: 1017132-11-4) is a chiral primary amine derivative featuring a 4-ethyl-substituted 1,3-thiazole core [1]. With a molecular formula of C₇H₁₂N₂S and a molecular weight of 156.25 g/mol, this compound serves as a versatile building block in medicinal chemistry and chemical biology [1]. Its structure presents a branched ethanamine chain directly at the thiazole C2 position, distinguishing it from linear ethylamine analogs and influencing both its lipophilicity and receptor-binding orientation [2].

1

Chiral building block with branched ethanamine chain for stereoselective synthesis

2

4-Ethyl substituent provides a lipophilic anchor for membrane permeability and target binding studies

3

Versatile scaffold for medicinal chemistry and chemical biology probe design

Why 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine Cannot Be Replaced by Unsubstituted or Methylated Thiazole Ethanamines in Structure-Activity Studies


Substituting 1-(4-ethyl-1,3-thiazol-2-yl)ethan-1-amine with simpler thiazole ethanamines, such as the unsubstituted 1-(1,3-thiazol-2-yl)ethanamine or the 4-methyl analog, fundamentally alters key physicochemical parameters that govern molecular recognition and pharmacokinetic behavior [1]. The 4-ethyl substituent increases lipophilicity (LogP ~2.43) compared to the unsubstituted core (LogP 0.71) [2], directly impacting membrane permeability and target binding. Additionally, the branched ethanamine side chain introduces a chiral center absent in linear analogs like 2-(4-ethyl-1,3-thiazol-2-yl)ethanamine, resulting in distinct spatial orientation and potential stereoselective interactions [3]. These differences render generic substitution invalid for structure-activity relationship (SAR) campaigns requiring precise control over molecular properties [1].

Lipophilicity mismatch

Unsubstituted or 4-methyl analogs lack the 4-ethyl group, which may reduce LogP and alter membrane permeability and target engagement profiles.

Stereochemical divergence

Linear ethylamine analogs (e.g., 2-(4-ethyl-1,3-thiazol-2-yl)ethanamine) are achiral, eliminating stereoselective interactions available with the branched isomer.

SAR disruption

Generic substitution may shift structure-activity relationships, compromising campaigns that require precise lipophilic and steric control.

Quantitative Differentiation of 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine Against Closest Analogs


Enhanced Lipophilicity (LogP) Drives Superior Membrane Partitioning Compared to Unsubstituted Thiazole Ethanamine

1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine exhibits a computed LogP of 2.43, representing a 3.4-fold increase over the unsubstituted analog 1-(1,3-thiazol-2-yl)ethanamine (LogP 0.71) [1]. This elevation in lipophilicity is directly attributable to the 4-ethyl substituent and is expected to enhance passive membrane diffusion, a critical parameter in cell-based assays and in vivo distribution [2].

Lipophilicity (LogP)
Computed LogP comparison
Target LogP 2.43 vs. unsubstituted analog 0.71 (3.4× higher)
Supports lipophilicity-driven membrane partitioning assay design
Computed with standard prediction algorithms; cross-study comparable
Lipophilicity Membrane permeability Drug design

Optimized Topological Polar Surface Area (TPSA) Balances Permeability and Solubility

The target compound possesses a Topological Polar Surface Area (TPSA) of 67.15 Ų, identical to that of the unsubstituted analog but achieved with a higher molecular weight and lipophilicity [1]. This TPSA value falls within the optimal range (<90 Ų) for blood-brain barrier penetration and oral absorption, while the enhanced LogP (2.43) provides a favorable balance between membrane permeability and aqueous solubility compared to more hydrophilic or hydrophobic alternatives [2].

TPSA–LogP balance
Reported descriptor comparison
Identical TPSA (67.15 Ų) yet LogP differs by +1.72
Balances CNS permeability and solubility while increasing lipophilicity
Favorable TPSA maintained despite higher LogP
TPSA Blood-brain barrier Oral bioavailability

Branched Ethanamine Side Chain Introduces Chiral Center for Stereoselective Interactions

Unlike the linear analog 2-(4-ethyl-1,3-thiazol-2-yl)ethanamine (CAS 936940-32-8), the target compound features a branched ethanamine moiety with a chiral center at the α-carbon [1][2]. This structural divergence introduces stereochemical complexity, enabling enantioselective interactions with biological targets—a dimension entirely absent in the achiral, linear analog [3].

Chiral architecture
Structural differentiation
Branched ethanamine with chiral center vs. linear, achiral analog
Enables enantioselective synthesis and differential binding studies
Stereocenter absent in linear ethylamine analog
Chirality Stereoselectivity SAR studies

High Purity (>95%) Hydrochloride Salt Form Ensures Reproducible Assay Performance

The commercially available hydrochloride salt (CAS 1955522-68-5) is supplied with a minimum purity specification of 95% . This contrasts with the free base form, which lacks standardized purity guarantees and may exhibit variable stability during storage [1]. The hydrochloride salt also enhances aqueous solubility, facilitating reproducible stock solution preparation for biological assays [2].

Purity & salt form
Vendor specification
Hydrochloride salt, ≥95% purity
Supports assay reproducibility and batch-to-batch consistency
Free base lacks standardized purity specification
Purity Salt form Quality control

Optimal Use Cases for 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine in Medicinal Chemistry and Chemical Biology


Medicinal Chemistry SAR Campaigns Targeting Histamine Receptors

The compound's balanced LogP (2.43) and TPSA (67.15 Ų) profile positions it as an ideal scaffold for generating focused libraries aimed at histamine H₁, H₂, and H₃ receptors, where thiazole-containing ethanamines have demonstrated validated SAR [1]. The 4-ethyl substituent provides a lipophilic anchor that can be exploited to modulate receptor subtype selectivity, while the chiral center enables exploration of stereochemical preferences in receptor binding pockets [2].

Building Block for CNS-Penetrant Probe Synthesis

With a TPSA of 67.15 Ų (well below the 90 Ų threshold for CNS penetration) and enhanced lipophilicity (LogP 2.43), 1-(4-ethyl-1,3-thiazol-2-yl)ethan-1-amine is a strategic choice for synthesizing brain-penetrant chemical probes [1]. The hydrochloride salt form ensures reliable aqueous solubility for in vitro ADME assays, while the free amine provides a reactive handle for diverse coupling reactions .

Stereochemical Probes in Asymmetric Synthesis

The chiral α-carbon in the branched ethanamine side chain makes this compound valuable for asymmetric synthesis applications [2]. It can serve as a chiral auxiliary or as a precursor to enantiopure ligands, distinguishing it from achiral linear analogs like 2-(4-ethyl-1,3-thiazol-2-yl)ethanamine, which lack this stereochemical dimension .

Fragment-Based Drug Discovery (FBDD) Libraries

The compound's molecular weight (156.25 g/mol) falls within the fragment-like space (MW < 300), while its calculated LogP (2.43) and TPSA (67.15 Ų) meet standard fragment library criteria [1]. The combination of a heteroaromatic thiazole core, a chiral amine, and a modifiable ethyl substituent offers three distinct vectors for fragment growing or merging strategies [3].

Application
Selection Property
Validation Focus
Histamine receptor SAR studies
Balanced LogP/TPSA profile and chiral center
Receptor subtype selectivity and stereochemical preference
CNS-penetrant probe synthesis
TPSA below CNS threshold and enhanced lipophilicity
Brain penetration and in vitro ADME parameters
Asymmetric synthesis probes
Chiral branched ethanamine scaffold
Enantioselective coupling and chiral auxiliary utility
Fragment-based drug discovery
Fragment-like MW and three modifiable vectors
Fragment growing or merging strategies
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